

"3-(Benzimidazol-1-yl)propanal" CAS number and molecular structure

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Compound of Interest

Compound Name: 3-(Benzimidazol-1-yl)propanal

Cat. No.: B129894

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An In-depth Technical Guide to 3-(Benzimidazol-1-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-(Benzimidazol-1-yl)propanal**. Due to the limited availability of direct experimental data for this specific compound, this paper leverages established knowledge of the benzimidazole scaffold and related derivatives to offer a predictive and informative resource.

Core Compound: 3-(Benzimidazol-1-yl)propanal

While a specific CAS (Chemical Abstracts Service) number for **3-(Benzimidazol-1-yl)propanal** is not readily found in major chemical databases, its molecular structure and properties can be confidently deduced from its IUPAC name.

Molecular Structure:

The molecule consists of a benzimidazole ring system where the nitrogen at position 1 is substituted with a propanal group.

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Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties of **3-(Benzimidazol-1-yl)propanal**. These values are calculated based on its chemical structure and provide a useful baseline for experimental design.

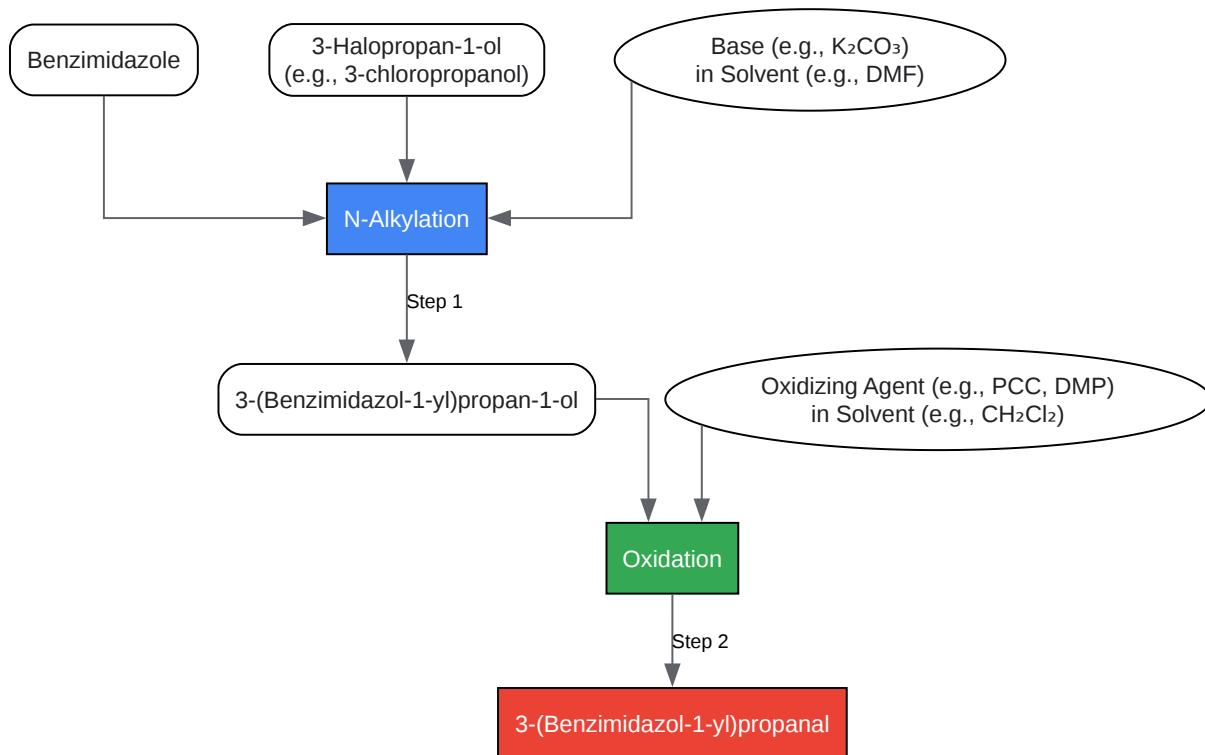
Property	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂ O
Molecular Weight	174.19 g/mol
IUPAC Name	3-(1H-Benzimidazol-1-yl)propanal
Topological Polar Surface Area	42.0 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3
LogP (Predicted)	1.5

Synthesis and Experimental Protocols

The synthesis of **3-(Benzimidazol-1-yl)propanal** can be approached via a two-step process involving the N-alkylation of benzimidazole followed by the oxidation of the resulting primary alcohol.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway.

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Caption: Proposed two-step synthesis of **3-(Benzimidazol-1-yl)propanal**.

Experimental Protocol: Synthesis of **3-(Benzimidazol-1-yl)propan-1-ol (Intermediate)**

This protocol is a general procedure for the N-alkylation of benzimidazole.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Benzimidazole
- 3-Chloropropan-1-ol or 3-Bromopropan-1-ol

- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 3-chloropropan-1-ol (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-(Benzimidazol-1-yl)propan-1-ol.

Experimental Protocol: Oxidation to 3-(Benzimidazol-1-yl)propanal

This protocol describes the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.^{[5][6][7][8][9]}

Materials:

- 3-(Benzimidazol-1-yl)propan-1-ol
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Dichloromethane (CH_2Cl_2)
- Silica gel
- Diethyl ether

Procedure:

- Dissolve 3-(Benzimidazol-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane.
- Add PCC (1.5 eq) or DMP (1.2 eq) to the solution in one portion.
- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the filtrates and concentrate under reduced pressure to yield the crude **3-(Benzimidazol-1-yl)propanal**.
- Further purification can be achieved by column chromatography if necessary.

Biological Activity and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) While specific data for **3-(Benzimidazol-1-yl)propanal** is not available, its structural features suggest potential for similar activities.

Potential Biological Activities:

- **Anticancer:** Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][11][12][13]
- **Antimicrobial:** The benzimidazole core is found in several antimicrobial agents, and novel derivatives are frequently screened for antibacterial and antifungal properties.[15][16][17]
- **Anti-inflammatory:** Some benzimidazoles have shown anti-inflammatory effects, potentially through the inhibition of inflammatory pathways.

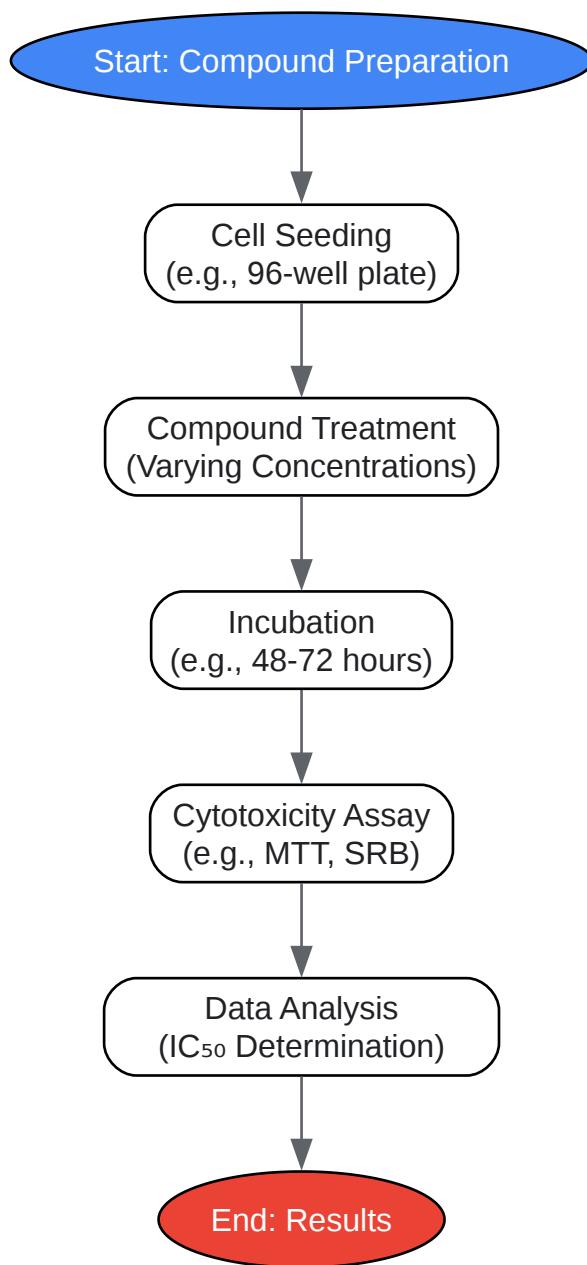
Representative Biological Data for Benzimidazole Derivatives:

The following table presents IC_{50} values for various benzimidazole derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds.

Compound Class	Target Cell Line	IC_{50} (μM)	Reference
Chrysin			
Benzimidazole Derivative	MFC (Gastric Cancer)	25.72 ± 3.95	Wang et al.[18]
Thiazolidinedione			
Benzimidazole	PC-3 (Prostate Cancer)	0.096 - 0.63	Sharma et al.[19]
Benzimidazole Hydrazone	CEM (Leukemia)	0.98 ± 0.02	Onnis et al.[19]
Dual EGFR/BRAFV600E Inhibitor	Leukemia Subpanel (GI_{50})	Selective	Al-Ostath et al.[13]

General Protocol for In Vitro Anticancer Screening

This protocol provides a general workflow for assessing the cytotoxic activity of a novel compound like **3-(Benzimidazol-1-yl)propanal** against cancer cell lines.

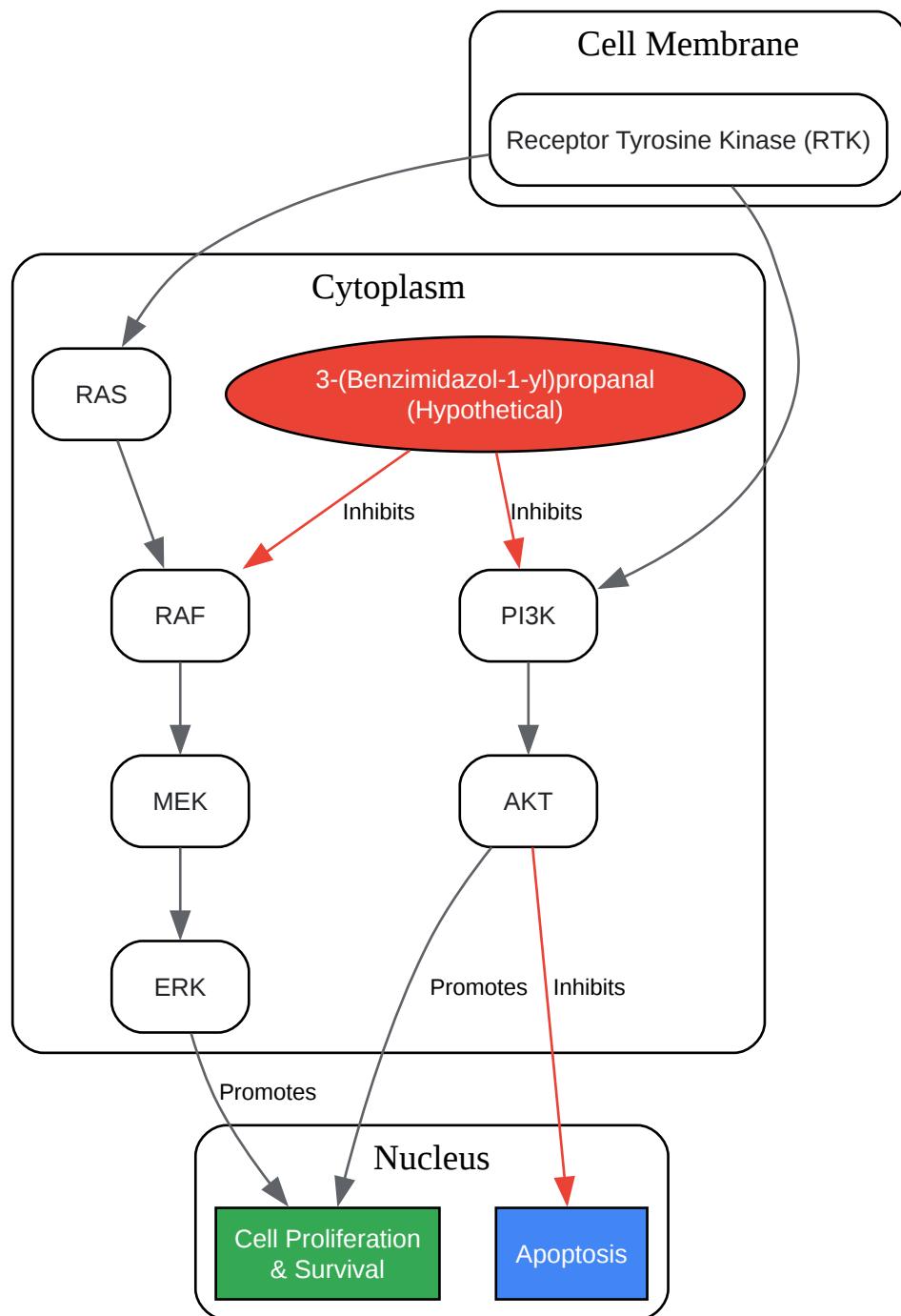


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Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of other benzimidazole anticancer agents, **3-(Benzimidazol-1-yl)propanal** could potentially exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[10][12]

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Caption: Hypothetical signaling pathway modulation by **3-(Benzimidazol-1-yl)propanal**.

This guide serves as a foundational document for researchers interested in the synthesis and evaluation of **3-(Benzimidazol-1-yl)propanal**. The provided protocols and predictive data offer

a solid starting point for further investigation into the chemical and biological properties of this and related benzimidazole derivatives.

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